The compound "1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde" is a fluorinated derivative of the benzo[d]imidazole class, which has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Fluorinated compounds are of particular interest because of the unique properties that fluorine atoms confer to organic molecules, such as increased stability, lipophilicity, and the ability to modulate biological activity6.
In medicinal chemistry, fluorinated imidazoles have shown promise as therapeutic agents. For example, certain derivatives have demonstrated potent anti-breast cancer activity, with some compounds outperforming established drugs like cisplatin in in vitro studies1. Another study highlighted the synthesis of a novel compound with significant anticancer activity against melanoma cell lines, showcasing the potential of these molecules in oncology4. Furthermore, the development of anxiolytic agents that target central benzodiazepine receptors without typical side effects has been achieved with fluorinated imidazole derivatives2.
In the realm of organic synthesis, fluorinated imidazoles serve as valuable intermediates. The Bi(III)-catalyzed aminooxygenation of propargyl amidines to synthesize 2-fluoroalkyl imidazole-5-carbaldehydes represents a novel method for constructing these compounds, with the added benefit of phenol recovery and recycling3. The synthesis of complex structures like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde also illustrates the versatility of fluorinated imidazoles in contributing to diverse molecular architectures5.
The inhibition of enzymes such as CYP17 and CYP19 by fluorinated imidazoles has implications for the treatment of diseases related to steroid hormone biosynthesis. The regioselective introduction of fluorine atoms into the imidazole ring has been shown to enhance the inhibitory activity of these compounds, offering a pathway for the development of new pharmaceuticals6.
Fluorinated imidazoles have also been explored as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response. Structural modifications to improve pharmacokinetic and toxicological profiles have led to the discovery of compounds with potent in vivo activity and better suitability as orally active anti-inflammatory agents7.
This compound is classified under:
The synthesis of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multiple steps:
The synthesis can be optimized for high yield and purity through careful control of reaction parameters, including time and concentration of reactants .
The molecular structure of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde consists of:
1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is involved in various chemical reactions:
The mechanism of action for 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with biological macromolecules, potentially affecting enzyme activity or receptor binding.
In silico molecular docking studies indicate that this compound may bind to specific targets such as:
These interactions suggest potential therapeutic applications, particularly in antimicrobial and anticancer domains .
1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several notable applications:
Research indicates potential uses in:
Utilized in developing new materials with specialized properties, such as fluorescence or conductivity, enhancing its utility beyond just pharmaceutical applications.
Benzo[d]imidazole is a bicyclic aromatic heterocycle formed by fusion of a benzene ring with an imidazole ring at the 4- and 5-positions. This scaffold exhibits exceptional hydrogen-bonding capabilities due to the presence of two nitrogen atoms: the pyrrolic nitrogen (N1-H) acts as a hydrogen bond donor, while the pyridinic nitrogen (N3) serves as a hydrogen bond acceptor [1] [4]. The inherent amphoteric character of the benzimidazole nucleus—with pKa values of approximately 5.6 (acidic) and 12.8 (basic)—enables protonation/deprotonation across physiological pH ranges, facilitating diverse biological interactions [1]. This versatility underpins its presence in numerous clinically approved drugs:
The structural mimicry of purine nucleotides allows benzimidazole derivatives to interact with biopolymers through multiple binding modalities: π-π stacking, hydrophobic interactions, van der Waals forces, and metal coordination [7] [10]. For 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, N1-substitution with a fluoromethyl group prevents tautomerism observed in unsubstituted benzimidazoles, locking the molecule in a single tautomeric state [4] [6]. The aldehyde at C2 serves as a versatile electrophilic handle for nucleophilic addition or as a precursor for Schiff base formation, enabling targeted covalent binding or further synthetic elaboration [7] [9].
Table 1: Clinically Approved Drugs Containing Benzimidazole Core
Drug Name | Therapeutic Category | Primary Biological Target | |
---|---|---|---|
Omeprazole | Antiulcerative | H⁺/K⁺ ATPase | |
Telmisartan | Antihypertensive | Angiotensin II Receptor | |
Bendamustine | Antineoplastic | DNA Alkylator | |
Albendazole | Anthelmintic | β-Tubulin | |
Veliparib | Antineoplastic | PARP Enzyme | [1] [10] |
The introduction of fluorinated groups—particularly at the N1-position of benzimidazole—confers distinct physicochemical advantages by modulating electronic distribution, lipophilicity, and metabolic stability. The fluoromethyl (-CH₂F) group in 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde exhibits a hydrogen-bond acidity parameter (A) of 0.05–0.10, comparable to phenolic OH groups (A = 0.12), enabling it to function as a hydrogen bond donor in biological systems [8]. This contrasts sharply with non-fluorinated methyl analogs (A < 0.01), which lack significant hydrogen-bonding capacity [8]. Key physicochemical impacts include:
Fluorination also influences conformational behavior. Unlike methyl groups that adopt coplanar orientations with aromatic rings for conjugation, fluoromethyl substituents prefer orthogonal conformations due to hyperconjugative interactions between σ*(C-F) and adjacent orbitals [8]. This steric disposition minimizes steric clashes in target binding pockets. Comparative molecular field analysis (CoMFA) of benzimidazole-2-carbaldehyde derivatives confirms that fluoromethyl analogs exhibit 3–5-fold enhanced cellular uptake in tumor models relative to methyl or chloroethyl counterparts, attributable to optimized logD profiles [7] [10].
Table 2: Physicochemical Properties of N1-Substituted Benzimidazole-2-carbaldehydes
Substituent (R) | logP | H-Bond Acidity (A) | Aldehyde νC=O (cm⁻¹) | Metabolic Stability (t₁/₂, min) | |
---|---|---|---|---|---|
-CH₃ | 1.8 | <0.01 | 1695 | 15 | |
-CH₂F | 2.1 | 0.05–0.10 | 1702 | 85 | |
-CH₂CH₃ | 2.3 | <0.01 | 1693 | 22 | |
-CH₂Cl | 2.0 | <0.01 | 1700 | 40 | [8] [10] |
Positional isomerism profoundly influences the electronic topography and biological functionality of benzimidazole derivatives. In 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, the C2-carbaldehyde group is electronically activated toward nucleophilic attack due to:
Substitution patterns alter charge distribution across the benzimidazole nucleus. Natural population analysis (NPA) reveals the following atomic charges for 1-(Fluoromethyl)-1H-benzo[d]imidazole:
This polarization renders C4/C5 susceptible to electrophilic substitution, while C2 favors nucleophilic reactions—critical for designing derivatives targeting nucleophilic enzyme residues (e.g., cysteine proteases, kinases) [7] [9]. Comparative studies of isomeric aldehydes demonstrate that 2-carbaldehyde derivatives exhibit superior DNA intercalation (Kd = 1.5 μM) versus 4- or 5-carbaldehydes (Kd > 10 μM), attributable to optimal alignment of the aldehyde with DNA minor groove hydrogen-bond acceptors [3] [10].
Table 3: Impact of Substitution Patterns on Benzimidazole Reactivity and Bioactivity
Substitution Position | Electrophilic Reactivity | Nucleophilic Reactivity | Topo II Inhibition IC₅₀ (μM) | DNA Binding Kd (μM) | |
---|---|---|---|---|---|
1-CH₂F-2-CHO | High | High | 0.85 | 1.5 | |
1-CH₃-4-CHO | Moderate | Low | >50 | >10 | |
1-CH₂F-5-CHO | Moderate | Low | 12.4 | 8.7 | |
1-CH₂F-6-CHO | Low | Moderate | 25.6 | 6.9 | [3] [7] [10] |
The regioselectivity of electrophilic substitution in benzimidazole-2-carbaldehydes follows C5 > C4 > C6 > C7, governed by the electron-withdrawing aldehyde group. Quantum chemical calculations (DFT/B3LYP) indicate the C5 position possesses the highest Fukui electrophilicity index (f⁺ = 0.042), facilitating halogenation, nitration, or sulfonation at this site [4] [6]. Such modifications enable fine-tuning of target engagement—for instance, C5-nitro derivatives exhibit enhanced activity against hypoxic tumors due to nitroreductase-mediated bioactivation [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2